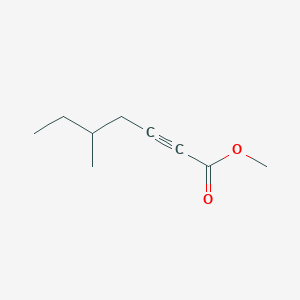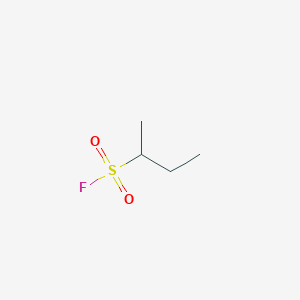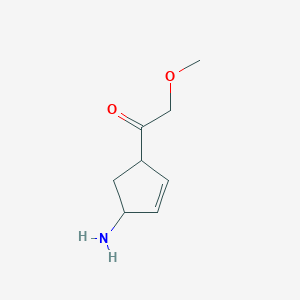
4-Ethenyl-5-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-5-methyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at the first and second positions, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of both oxygen and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-5-methyl-1,2-oxazole can be achieved through several methods. One common approach involves the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TOSMIC) as a key reagent . This reaction typically involves the condensation of an aldehyde with TOSMIC under basic conditions, followed by cyclization to form the oxazole ring.
Another method involves the cycloaddition of suitable furan or thiophene derivatives with TOSMIC, leading to the formation of oxazole rings . These reactions are generally carried out under mild conditions and yield high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Ethenyl-5-methyl-1,2-oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-5-methyl-1,2-oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
4-Ethenyl-5-methyl-1,2-oxazole can be compared with other oxazole derivatives, such as:
5-Phenyl-1,2-oxazole: Known for its anticancer properties.
4,5-Dimethyl-1,2-oxazole: Exhibits antibacterial activity.
2-Methyl-5-nitro-1,2-oxazole: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
4-ethenyl-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H7NO/c1-3-6-4-7-8-5(6)2/h3-4H,1H2,2H3 |
Clave InChI |
NCEYWDGOBNESDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)


![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)



